molecular formula C13H9FO2 B6317289 6-(4-Fluorophenyl)-2-formylphenol CAS No. 343603-87-2

6-(4-Fluorophenyl)-2-formylphenol

Cat. No.: B6317289
CAS No.: 343603-87-2
M. Wt: 216.21 g/mol
InChI Key: LDUNCRPXHMORAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorophenyl group and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-formylphenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction involves the coupling of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental sustainability by recycling catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.

Major Products Formed

    Oxidation: 6-(4-Fluorophenyl)-2-carboxyphenol.

    Reduction: 6-(4-Fluorophenyl)-2-hydroxymethylphenol.

    Substitution: Various alkylated or acylated derivatives of the phenol.

Scientific Research Applications

6-(4-Fluorophenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . The fluorophenyl group enhances its binding affinity to these targets, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Fluorophenyl)-2-hydroxybenzaldehyde: Similar structure but lacks the phenolic hydroxyl group.

    4-Fluorophenyl-2-formylphenol: Similar but with different substitution patterns on the phenol ring.

Uniqueness

6-(4-Fluorophenyl)-2-formylphenol is unique due to the specific positioning of the fluorophenyl and formyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where precise molecular interactions are crucial.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-15)13(12)16/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUNCRPXHMORAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451304
Record name 3-(4-fluorophenyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343603-87-2
Record name 3-(4-fluorophenyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.